molecular formula C12H11ClN2O B1661971 3-Chloro-4-(pyridin-2-ylmethoxy)aniline CAS No. 524955-09-7

3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Cat. No.: B1661971
CAS No.: 524955-09-7
M. Wt: 234.68 g/mol
InChI Key: XCAPJQSICQSUJP-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H11ClN2O. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the preparation of disubstituted (arylamino)quinolinecarbonitriles, which are potent inhibitors of human epidermal growth factor receptor-2 kinase activity and have antitumor properties .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancers, including chronic myeloid leukemia (CML). The compound interacts with this kinase, inhibiting its activity and thereby exerting its therapeutic effects .

Mode of Action

This compound interacts with its target, the BCR-ABL kinase, by binding to the kinase’s active site . This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrates. This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cancer cell proliferation .

Biochemical Pathways

The inhibition of BCR-ABL kinase by this compound affects several biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to a decrease in cancer cell growth and an increase in cancer cell death .

Result of Action

The result of this compound’s action is a significant decrease in cancer cell proliferation. In fact, one study found that a derivative of this compound had twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that this compound and its derivatives could be promising candidates for cancer therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. According to one source, the compound should be stored at room temperature , suggesting that it may be sensitive to high temperatures.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(pyridin-2-ylmethoxy)aniline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as epidermal growth factor receptor kinase and human epidermal growth factor receptor-2 kinase, demonstrating high levels of inhibition . These interactions are crucial for its potential use as an antitumor agent. The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting the proliferation of cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation, migration, and invasion of cancer cells, particularly in cell lines such as K-562, HL-60, MCF-7, and A498 . The compound influences cell signaling pathways by inhibiting the activity of key kinases, leading to changes in gene expression and cellular metabolism. This inhibition disrupts the normal signaling processes required for cancer cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of epidermal growth factor receptor kinase and human epidermal growth factor receptor-2 kinase by binding to their active sites . This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the signaling pathways that promote cell proliferation and survival. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time Long-term studies have shown that its inhibitory effects on cancer cell proliferation and migration are sustained over extended periods, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the body. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into more water-soluble forms for excretion . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing the overall pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor sites . Its localization and accumulation within these tissues are influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, where it exerts its effects. The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper localization and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine with zinc powder and ammonium chloride in a mixed solution of ethanol and water. The mixture is stirred at 60°C overnight, followed by extraction with ethyl acetate and purification . Another method involves catalytic hydrogenation of the nitrobenzene product using platinum on carbon in tetrahydrofuran at 25-30°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with platinum on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(pyridin-2-ylmethoxy)aniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is unique due to its potent inhibitory effects on BCR-ABL kinase and its potential as a lead compound for developing new anticancer drugs. Its derivatives have shown significant promise in preclinical studies, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-chloro-4-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAPJQSICQSUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588396
Record name 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524955-09-7
Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline
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Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
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Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine from Example 5A (6.65 g, 25.1 mmol) in ethanol (120 mL) was added zinc powder (8.22 g, 126 mmol), and the mixture was heated to 60° C. A solution of ammonium chloride (2.67 g, 50.3 mmol) in water (24 mL) was added dropwise, and the reaction was stirred for additional 2 h at this temperature. The mixture was filtered through Celite®, and the solvent was removed in vacuo. The residue was triturated with water, and the precipitate was collected by suction filtration, washed with water and dried to yield 4.97 g (84%) of the aniline.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
8.22 g
Type
catalyst
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

2-(2-chloro-4-nitro-phenoxymethyl)-pyridine (8 g, 30.2 mmol, 1 equiv) and 8.44 g iron (151.1 mmol, 5 equiv) were mixed in 100 mL acetic acid and 50 mL EtOAc and were stirred at rt overnight. The reaction mixture was filtered through a pad of Celite®. The filtrate was concentrated in vacuo and neutralized with saturated Na2CO3 solution. The solution was extracted with EtOAc and the organic layer was washed with brine and concentrated in vacuo. The resulting crude material was purified by flash chromatography eluting with EtOAc/hexane (3:7) to give 3-Chloro-4-(pyridin-2-ylmethoxy)-phenylamine (3.2 g, 52%) as a white solid. 1H-NMR (CDCl3) δ 5.18 (s, 2H), 6.50 (dd, 1H), 6.76 (d, 1H), 6.80 (d, 1H), 7.22 (m, 1H), 7.64 (d, 1H), 7.73 (td, 1H), 8.55 (m, 1H); LCMS RT=0.89 min; [M+H]+=235.1.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.44 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-(2-Chloro-4-nitro-phenoxymethyl)-pyridine (2.4 g, 9.07 mmol) is suspended in MeOH (30 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 0.8 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture is stirred under hydrogen atmosphere until reaction is complete by TLC (ca 2 hours). The reaction mixture is filtered through a Celite plug and the solvent is removed under reduced pressure. The crude product is redissolved in DCM, dried (MgSO4) and concentrated to yield 1.7 g (7.23 mmol, 80%) of the desired product.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
80%

Synthesis routes and methods IV

Procedure details

2.65 g of compound 8.1 (10 mmol) was suspended in MeOH (50 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 1.5 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture was stirred under hydrogen balloon for 2 hours. The reaction mixture was filtered through a Celite plug and the solvent is removed under reduced pressure to yield 2.0 g of the desired product.
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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